
Saikosaponin H
Übersicht
Beschreibung
Saikosaponin H is a saikosaponin derived from the herb Radix bupleuri . Saikosaponins are major biologically active triterpenoids, usually as glucosides, isolated from Traditional Chinese Medicines (TCM) such as Bupleurum spp., Heteromorpha spp., and Scrophularia scorodonia with their antiviral and immunomodulatory potential .
Synthesis Analysis
Saikosaponin biosynthesis involves several gene families including acetoacetyl CoA transferase (AACT), HMG-CoA synthase (HMGS), HMG-CoA reductase (HMGR), mevalonate diphosphate decarboxylase (MVD), 1-deoxy-D-xylulose-5-phosphate synthase (DXS), farnesyl diphosphate synthase (FPPS), β-amyrin synthase (β-AS) and cytochrome P450 enzymes (P450s) .Molecular Structure Analysis
Molecular docking and dynamics simulation studies have been performed on this compound. These studies revealed that human lnterleukin-6 receptor (IL6), human Janus Kinase-3 (JAK3), and dehydrogenase domain of Cylindrospermum stagnale NADPH–oxidase 5 (NOX5) have good docking and molecular dynamics profiles with this compound .Chemical Reactions Analysis
This compound has been studied for its interactions with various proteins such as CAT Gene CAT (Catalase) and Checkpoint kinase 1 (CHEK1). These enzymes play a major role in cell homeostasis and DNA damage during infection .Physical And Chemical Properties Analysis
The CAS Registry Number of this compound is 91990-63-5. Its molecular weight is 927.12 and the molecular formula is C48H78O17 .Wissenschaftliche Forschungsanwendungen
LC-MS/MS Method for Saikosaponin Derivatives
Bao, Li, Shen, & Nan (2004) developed an LC-MS/MS-based method for characterizing and quantifying saikosaponin derivatives, including Saikosaponin H, in Radix bupleuri and the Chinese multiherb remedy Xiaochaihu-tang. This method provides improved sensitivity and specificity for analyzing these compounds in various matrices (Bao, Li, Shen, & Nan, 2004).
Anti-Hepatitis B Virus Activity
Chiang, Ng, Liu, Shieh, & Lin (2003) investigated the anti-hepatitis B virus activities of Saikosaponins, including this compound. Their study showed significant inhibition of HBV DNA replication, indicating potential therapeutic applications in hepatitis B treatment (Chiang, Ng, Liu, Shieh, & Lin, 2003).
Potential in Treating Lung Cancer
Hsu, Kuo, & Lin (2004) reported that Saikosaponin D, a saponin extract related to this compound, inhibits the growth of human lung cancer cells by inducing apoptosis and cell cycle arrest, suggesting potential applications in lung cancer therapy (Hsu, Kuo, & Lin, 2004).
Transcriptome Analysis for Biosynthesis
Sui, Zhang, Wei, Chen, Li, Xu, Jin, Xie, Gao, Chen, Yang, Zhang, & Xu (2011) conducted transcriptome analysis on Bupleurum chinense, focusing on genes involved in Saikosaponin biosynthesis, including this compound. This study aids in understanding the genetic basis of Saikosaponin production (Sui et al., 2011).
Saikosaponin C in Endothelial Growth and Migration
Shyu, Tsai, Wang, Liu, & Lee (2004) found that Saikosaponin C, closely related to this compound, induces human umbilical vein endothelial cells' growth, migration, and capillary tube formation. This suggests potential therapeutic applications in angiogenesis (Shyu, Tsai, Wang, Liu, & Lee, 2004).
Modulation of T Cell Activation
Leung, Liu, Wong, Zeng, Li, & Zhou (2005) explored the effects of Saikosaponin-d on T cell activation, finding that it suppresses CD69 and CD71 expressions and IL-2 production, which could be significant in treating inflammatory and autoimmune diseases (Leung, Liu, Wong, Zeng, Li, & Zhou, 2005).
Induction of Differentiation in Glioma Cells
Tsai, Chen, Horng, & Wu (2002) showed that Saikosaponins, including this compound, can induce differentiation in rat C6 glioma cells, indicating potential applications in neuro-oncology (Tsai, Chen, Horng, & Wu, 2002).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Saikosaponin H, a type of saponin, primarily targets various proteins and enzymes in the body. For instance, it has been found to interact with proteins such as VEGFA, IL2, CASP3, BCL2L1, MMP2, and MMP1 . These proteins play crucial roles in various biological processes, including cell proliferation, apoptosis, and migration .
Mode of Action
this compound interacts with its targets, leading to various changes in cellular processes. For instance, it has been found to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion . The exact mechanism of how this compound interacts with its targets is still under investigation.
Biochemical Pathways
this compound affects various biochemical pathways. For example, it has been found to regulate nicotinate and nicotinamide metabolism and arachidonic acid metabolism . These pathways are crucial for various biological processes, including inflammation and cell signaling.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .
Result of Action
The result of this compound’s action at the molecular and cellular level includes the inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion . These effects contribute to its potential therapeutic applications in various diseases, including cancer.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of saponins, which is pivotal in dictating their pharmacokinetic profiles, plays a crucial role in their absorption, distribution, metabolism, and excretion (ADME) processes within the body
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9-10,22,25-42,49-59H,11-21H2,1-8H3/t22-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJMYPPFWASOJX-XMRFJGCSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the primary metabolic pathways of saikosaponin H observed in the human gut?
A1: Research indicates that this compound, along with other saikosaponins, undergoes deglycosylation and dehydration when exposed to human gut microbiota []. These processes are crucial for the biotransformation of saikosaponins and may contribute to the pharmacological activity of Bupleurum Radix (BR), a traditional herbal medicine.
Q2: How does the content of this compound change during the preparation of Saiko decoction?
A2: Studies have shown that the content of this compound in Saiko decoction increases with decoction time, eventually reaching a stable level after approximately 4 hours []. This finding highlights the importance of considering preparation methods when studying the chemical composition of herbal medicines like Saiko.
Q3: Has this compound been identified in any specific herbal formulations?
A3: Yes, this compound has been identified in Sinisan, a traditional Chinese medicinal formula used to treat depression []. This finding contributes to a better understanding of the chemical complexity of Sinisan and its potential pharmacological effects.
Q4: Is there evidence to suggest that the biological activity of saikosaponins, including this compound, is influenced by their chemical structure?
A4: Yes, research suggests that the corticosterone secretion-inducing activity of saikosaponins and their metabolites is dependent on the balance between the sugar moiety and the aglycone portion of the molecule []. This structure-activity relationship highlights the importance of specific structural features for the biological activity of these compounds.
Q5: What analytical techniques are commonly employed for the detection and quantification of this compound and other related compounds?
A5: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used technique for the analysis of saikosaponins [, , ]. This method offers high sensitivity and specificity, enabling researchers to identify and quantify individual saikosaponins in complex mixtures like herbal extracts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2578483.png)
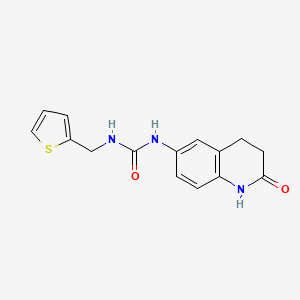


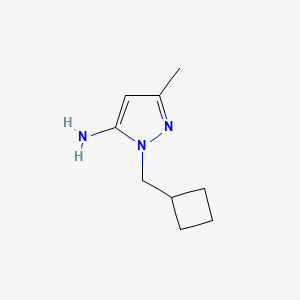
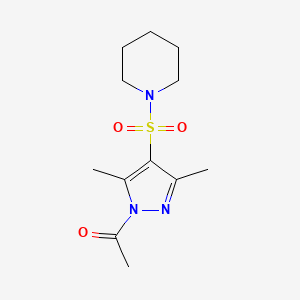
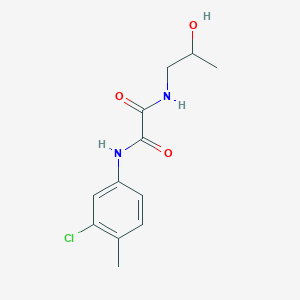
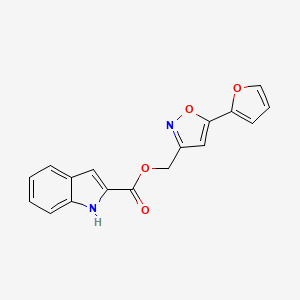
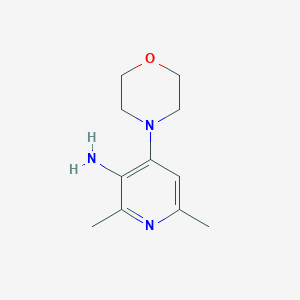
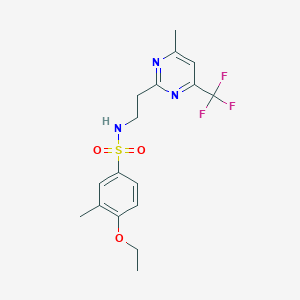
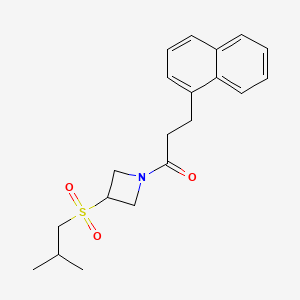
![(2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2578501.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide](/img/structure/B2578502.png)
![1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2578505.png)